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2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research has shown that derivatives of 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid exhibit significant antibacterial properties against both Gram-negative and Gram-positive bacteria. In vitro studies have demonstrated effective activity against various bacterial strains, although some compounds showed limited efficacy against fungal species such as Candida . The oxazole moiety is known for its broad biological potential, including anti-inflammatory and analgesic effects .
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. Studies have synthesized organotin(IV) complexes derived from this acid and evaluated their antiproliferative effects on cancer cell lines. These studies suggest that the synthesized compounds may inhibit cancer cell growth effectively .
Neuropharmacological Applications
In the realm of neuropharmacology, derivatives of this compound have been explored as allosteric potentiators of metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, making them targets for treating neurological disorders .
Agricultural Applications
Pesticidal Properties
The oxazole derivatives of this compound have been evaluated for their pesticidal activities. Studies indicate that these compounds can effectively combat certain pests while being less harmful to beneficial insects compared to conventional pesticides. This selectivity is crucial for sustainable agricultural practices .
Material Science
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to environmental degradation .
Case Studies
Application Area | Study Reference | Key Findings |
---|---|---|
Medicinal Chemistry | PMC6768039 | Antibacterial activity against Gram-positive bacteria; limited antifungal activity. |
Anticancer Research | PMC9421655 | Organotin(IV) complexes show significant antiproliferative effects on cancer cells. |
Agricultural Chemistry | Sigma-Aldrich | Effective against specific agricultural pests with lower toxicity to non-target species. |
Polymer Science | PMC6768039 | Enhanced thermal stability and mechanical properties in modified polymers. |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Oxaprozin: A non-steroidal anti-inflammatory drug.
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
What sets 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid apart is its specific structural features, which may confer unique biological activities or chemical reactivity compared to other oxazole derivatives .
Biological Activity
2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biotechnology.
Chemical Structure and Properties
The compound features a dimethyl group and an oxazole ring, contributing to its unique chemical reactivity and biological interactions. The oxazole moiety is known for its role in modulating interactions with biological targets, making it a candidate for further pharmacological investigations.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Studies have also highlighted the compound's anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The oxazole ring facilitates hydrogen bonding and π-π interactions critical for binding to target proteins. This interaction can alter the activity of these proteins, resulting in various biological effects.
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial efficacy of the compound revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in a 70% reduction in proliferation of MCF-7 breast cancer cells after 48 hours.
- Inflammation Modulation : In a model of lipopolysaccharide-induced inflammation, the compound reduced TNF-alpha levels by approximately 60%, indicating significant anti-inflammatory potential.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-Methyl-4-(1,3-oxazol-5-yl)propanoic acid | Moderate | Yes | No |
3-(4-chlorophenyl)-1-(1,3-oxazol-5-yl)propanamide | Yes | Moderate | Limited |
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,7(10)11)3-6-4-9-5-12-6/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
OXHQBPCPZYYAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CO1)C(=O)O |
Origin of Product |
United States |
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